molecular formula C15H23N3O B607034 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- CAS No. 139264-69-0

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-

Cat. No.: B607034
CAS No.: 139264-69-0
M. Wt: 261.36 g/mol
InChI Key: XYSYRJCYRKMOFP-ZDUSSCGKSA-N
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Description

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the propanol side chain and the beta-amino group. The final step involves the addition of the dimethylaminoethyl group under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological systems, particularly its role as a beta-adrenergic agonist.

    Medicine: Research focuses on its potential therapeutic effects, including its use in treating cardiovascular diseases.

    Industry: The compound is used in the manufacturing of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound activates intracellular signaling pathways that lead to various physiological effects, such as increased heart rate and bronchodilation. The molecular targets include beta-1 and beta-2 adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

    1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaR)-: This is the enantiomer of the compound and has different stereochemistry.

    1H-Indole-5-propanol, beta-amino-3-(2-(methylamino)ethyl)-: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.

Uniqueness: 1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)- is unique due to its specific stereochemistry and the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties compared to its analogs.

Properties

CAS No.

139264-69-0

Molecular Formula

C15H23N3O

Molecular Weight

261.36 g/mol

IUPAC Name

(2S)-2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol

InChI

InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3/t13-/m0/s1

InChI Key

XYSYRJCYRKMOFP-ZDUSSCGKSA-N

Isomeric SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@@H](CO)N

SMILES

CC(CC1=CC2=C(C=C1)NC=C2CCN(C)C)(N)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decarbonyl zolmitriptan;  Zolmitriptan related compound B;  Zolmitriptan related compound B RS [USP];  UNII-H8D1T877WE.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-5-propanol, beta-amino-3-(2-(dimethylamino)ethyl)-, (betaS)-
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